Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Nanographene Organic Electronics UV-Vis Spectroscopy

Hexa-peri-hexabenzocoronene (HBC) is a D6h-symmetric, unsubstituted nanographene (C42H18) whose fully fused, planar architecture delivers decisive performance advantages over smaller or contorted PAH analogs. Its extended π-conjugation reduces the optical bandgap versus coronene, while its rigid peri-fused topology enables superior π-orbital overlap—yielding hole mobilities up to 0.90 cm²/V·s in crystalline OFET films. This benchmark p-type semiconductor forms stable columnar mesophases via self-assembly and serves as the essential, atomically monodisperse reference core for engineering n-type/ambipolar derivatives through peripheral functionalization. Procuring 97% purity HBC ensures reproducible, publication-grade device metrics.

Molecular Formula C42H18
Molecular Weight 522.6 g/mol
CAS No. 190-24-9
Cat. No. B086863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexabenzo[bc,ef,hi,kl,no,qr]coronene
CAS190-24-9
Synonymshexa-peri-hexabenzocoronene
Molecular FormulaC42H18
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
InChIInChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
InChIKeyIVJZBYVRLJZOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexabenzo[bc,ef,hi,kl,no,qr]coronene (CAS: 190-24-9): A Foundational Nanographene for Advanced Materials


Hexabenzo[bc,ef,hi,kl,no,qr]coronene, universally known as hexa-peri-hexabenzocoronene (HBC), is a large, unsubstituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C42H18 and a molecular mass of 522.59 g/mol [1]. Its structure is a precisely defined nanographene, consisting of a central coronene core fully fused with six additional peripheral benzene rings, resulting in a planar discotic molecule with D6h symmetry [2][3]. This extensive, rigid π-conjugated framework underpins its exceptional thermal stability, with a melting point reported as >600 °C [4], and enables strong intermolecular π-π stacking, driving its self-assembly into one-dimensional columnar superstructures [5].

Why Generic PAH Substitution Fails: The Unique Electronic and Morphological Identity of Hexabenzo[bc,ef,hi,kl,no,qr]coronene


In the design of organic electronic materials, substituting one polycyclic aromatic hydrocarbon (PAH) for another is a high-risk proposition due to profound, non-linear structure-property relationships. The specific topology of hexa-peri-hexabenzocoronene (HBC) dictates its behavior. Unlike smaller, less π-extended analogs such as coronene, HBC's larger conjugation length reduces its optical bandgap, shifting its absorption and emission into a more technologically useful spectral range [1]. Compared to non-planar, contorted isomers like hexa-cata-hexabenzocoronene, the peri-fused planar HBC core exhibits far superior π-orbital overlap, which is a critical prerequisite for the formation of stable, high-mobility columnar mesophases and crystalline films [2]. Furthermore, even minor structural perturbations, such as heteroatom doping or halogenation, fundamentally alter the electronic landscape—shifting frontier orbital energies and converting a strong p-type semiconductor into a material with n-type or ambipolar transport character [3][4]. Therefore, the unsubstituted HBC core is not just another PAH; it is a specific, high-performance building block whose intrinsic properties cannot be assumed by or extrapolated from its closest relatives without rigorous, quantitative comparative data.

Quantitative Evidence Guide: Measurable Differentiation of Hexabenzo[bc,ef,hi,kl,no,qr]coronene


Defining π-Conjugation and Electronic Structure: HBC vs. Coronene

Compared to its smaller, core structural analog coronene (C24H12), the extended π-conjugation of HBC (C42H18) results in a significantly reduced optical bandgap and a substantial red-shift in its key electronic transitions, as predicted by high-level theoretical calculations [1].

Nanographene Organic Electronics UV-Vis Spectroscopy

Charge Transport Polarity: HBC as a Hole Transporter vs. Heteroatom-Doped Analogs

Density functional theory (DFT) calculations reveal that pristine HBC and its tetrabenzo analog are predicted to be strong p-type (hole-transporting) semiconductors. In contrast, topological modifications can induce ambipolar or altered transport behavior, highlighting HBC's distinct and predictable electronic character [1].

Semiconductor Charge Transport OFET

Electronic Fine-Tuning: Shifting Frontier Orbitals via Fluorination

Fluorine substitution on the HBC core drastically alters its electronic properties, shifting molecular orbitals to higher binding energies. This transforms the material from a typical p-type organic semiconductor to one with favorable properties for n-type conduction [1].

n-Type Semiconductor Work Function Surface Science

Polymorph-Dependent Charge Carrier Mobility: Achieving High p-Type Performance

The crystal packing of contorted hexabenzocoronene (c-HBC) dramatically influences its charge transport. One specific polymorph (Polymorph II) exhibits a hole mobility as high as 0.90 cm²/V·s, which is significantly higher than other crystal forms, underscoring the importance of controlling solid-state morphology [1].

Charge Carrier Mobility Polymorphism Crystal Engineering

High-Impact Research and Industrial Applications for Hexabenzo[bc,ef,hi,kl,no,qr]coronene


p-Type Semiconducting Layer in Organic Field-Effect Transistors (OFETs)

Based on its established p-type transport character [1] and its ability to achieve high hole mobilities in optimized crystalline phases (up to 0.90 cm²/V·s) [2], unsubstituted HBC is a prime candidate as the active semiconducting layer in p-channel OFETs. This application scenario is critical for developing flexible, low-cost electronics, and the procurement of high-purity HBC is essential for fabricating devices with consistent, high-performance metrics.

Building Block for Self-Assembling Columnar Liquid Crystals

The planar, discotic shape of HBC drives its strong self-association into one-dimensional columnar stacks via π-π interactions [3]. This property is foundational for creating discotic liquid crystalline materials, which are of great interest for one-dimensional charge transport in molecular wires and for improving the active layer morphology in organic photovoltaics (OPVs). The intrinsic aggregation behavior of unsubstituted HBC provides a benchmark for understanding and designing more complex, processable HBC derivatives.

Model System for Fundamental Nanographene Science and Spectroscopy

As a precisely defined, atomically monodisperse nanographene with a well-characterized electronic structure [4], HBC serves as an ideal model compound for fundamental studies. It is used to investigate the relationship between π-conjugation length and optoelectronic properties, to benchmark computational chemistry methods, and to study the physics of molecular self-assembly on surfaces. Its use in high-resolution imaging, such as AFM to visualize bond order, further underscores its role in advancing fundamental nanoscience [5].

Parent Scaffold for Functional n-Type and Ambipolar Semiconductors

While HBC itself is a p-type semiconductor, its core structure is the essential platform for creating n-type and ambipolar materials through peripheral functionalization [6][7]. For instance, fluorinated HBC (6F-HBC) is studied for its n-type character, and BN-doped analogs are explored for their altered bandgaps. The unsubstituted compound is therefore not an end-product but a crucial starting material and reference standard for scientists engineering the next generation of organic semiconductors with tailored electronic properties.

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